FN-1501-propionic acid

Descripción

Propiedades

Fórmula molecular |

C25H27N9O4 |

|---|---|

Peso molecular |

517.5 g/mol |

Nombre IUPAC |

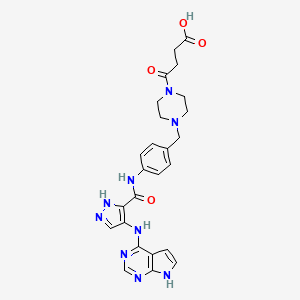

4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid |

InChI |

InChI=1S/C25H27N9O4/c35-20(5-6-21(36)37)34-11-9-33(10-12-34)14-16-1-3-17(4-2-16)30-25(38)22-19(13-29-32-22)31-24-18-7-8-26-23(18)27-15-28-24/h1-4,7-8,13,15H,5-6,9-12,14H2,(H,29,32)(H,30,38)(H,36,37)(H2,26,27,28,31) |

Clave InChI |

ZTHIKLOVVTZDHK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5)C(=O)CCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Mechanism of Action of FN-1501: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent small molecule inhibitor targeting multiple kinases implicated in cancer pathogenesis. Primarily recognized for its robust inhibition of FMS-like tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs), FN-1501 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of FN-1501, detailing its molecular targets, effects on downstream signaling pathways, and its efficacy in preclinical models. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action: Multi-Kinase Inhibition

FN-1501 exerts its anti-neoplastic effects through the potent and specific inhibition of key enzymes involved in cell cycle regulation and oncogenic signaling. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, CDK6)[1][2][3]. By targeting these kinases, FN-1501 disrupts fundamental processes of cancer cell proliferation, survival, and growth[2][3].

Data Presentation: Kinase Inhibitory Potency

The inhibitory activity of FN-1501 against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) |

| FLT3 | 0.28 ± 0.01 |

| CDK2/cyclin A | 2.47 ± 0.21 |

| CDK4/cyclin D1 | 0.85 ± 0.28 |

| CDK6/cyclin D1 | 1.96 ± 0.08 |

| Data sourced from MedChemExpress and Wang et al., 2018.[1][2] |

Impact on Cellular Signaling Pathways

The dual inhibition of FLT3 and CDKs by FN-1501 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer.

FLT3 Signaling Pathway Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. FN-1501 directly inhibits the kinase activity of FLT3, thereby blocking these aberrant signals. Key downstream pathways affected include:

-

RAS/RAF/MAPK Pathway: Inhibition of FLT3 by FN-1501 leads to the suppression of the RAS/RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival[4].

-

PI3K/AKT/mTOR Pathway: FN-1501 treatment results in the downregulation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival[4].

-

JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT5, is a critical downstream effector of FLT3. FN-1501 effectively inhibits the phosphorylation of STAT5, a key event in leukemogenesis[2].

CDK Signaling Pathway Inhibition

Cyclin-dependent kinases are essential for cell cycle progression. By inhibiting CDK2, CDK4, and CDK6, FN-1501 induces cell cycle arrest, primarily at the G1/S transition. This is achieved through the prevention of the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression.

Preclinical Efficacy

The anti-tumor activity of FN-1501 has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent.

In Vitro Anti-proliferative Activity

FN-1501 has shown potent inhibitory activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 / GI50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 8 |

| MGC803 | Gastric Cancer | 0.37 ± 0.04 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.05 ± 0.01 |

| MCF-7 | Breast Cancer | 2.84 ± 0.25 |

| HCT-116 | Colorectal Cancer | 0.09 ± 0.04 |

| NCI-H460 | Lung Cancer | Potent inhibitory activity reported |

| Data for MV4-11 sourced from Wang et al., 2018.[2] Data for other cell lines sourced from commercial suppliers.[1] |

In Vivo Anti-tumor Efficacy

In a xenograft model using MV4-11 human AML cells in nude mice, FN-1501 demonstrated significant anti-tumor activity. Intravenous administration of FN-1501 at a dose of 15 mg/kg resulted in tumor regression, indicating its potent in vivo efficacy[2]. Further studies have shown that FN-1501 dose-dependently and significantly suppresses tumor growth in this model[1].

Experimental Protocols

Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of FN-1501 against target kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Protocol Details: The kinase activity is assayed in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO) at room temperature. The final ATP concentration is typically around 10 µM. FN-1501, dissolved in DMSO, is added at various concentrations to the kinase reaction. After incubation, the reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent signal proportional to the ADP concentration. IC50 values are then calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay - Representative Protocol)

The anti-proliferative effects of FN-1501 on cancer cell lines are commonly assessed using a colorimetric method like the MTT assay.

Protocol Details: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of FN-1501 for a specified period (e.g., 72 hours). Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis and Cell Cycle Analysis (Flow Cytometry - Representative Protocols)

The induction of apoptosis and cell cycle arrest by FN-1501 can be analyzed by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining): Treated and untreated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. Flow cytometric analysis allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (Propidium Iodide Staining): Cells are fixed (e.g., in ethanol) and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometric analysis of the stained cells allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

FN-1501 is a potent multi-kinase inhibitor with significant preclinical activity against various cancers, particularly those driven by FLT3 mutations and CDK dysregulation. Its mechanism of action, involving the dual inhibition of FLT3 and CDK signaling pathways, leads to cell cycle arrest and apoptosis in cancer cells. The robust in vitro and in vivo efficacy data suggest that FN-1501 is a promising candidate for further clinical development as a targeted cancer therapeutic. This guide provides a foundational understanding of its mechanism to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fn-1501 | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of FN-1501-propionic acid

An In-depth Technical Guide to FN-1501-Propionic Acid and its Application in Targeted Protein Degradation

This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, and its pivotal role as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Chemical Structure and Properties

This compound is a derivative of FN-1501, a potent multi-kinase inhibitor. The propionic acid modification serves as a chemical handle for conjugation, enabling its use in the synthesis of more complex molecules such as PROTACs.

This compound

This compound functions as a high-affinity ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its structure is optimized for recognition by the ATP-binding pockets of these kinases while incorporating a linker attachment point.

| Property | Value | Reference |

| IUPAC Name | 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid | [4] |

| Molecular Formula | C₂₅H₂₇N₉O₄ | [4] |

| Molecular Weight | 517.5 g/mol | [4] |

| CAS Number | 2408642-48-6 | [2] |

Parent Compound: FN-1501

Understanding the properties of the parent compound, FN-1501, is crucial as its core structure is responsible for kinase binding. FN-1501 is an inhibitor of FMS-like tyrosine kinase 3 (FLT3) and multiple cyclin-dependent kinases.[5]

| Property | Value | Reference |

| Synonyms | LT-171-861, CDK/FLT3 Inhibitor FN-1501 | [2] |

| Molecular Formula | C₂₂H₂₅N₉O | [6][7] |

| Molecular Weight | 431.49 g/mol | [6][7] |

| CAS Number | 1429515-59-2 | [7] |

| Solubility | DMSO: 86 mg/mL (199.3 mM) | [8] |

| Water: Insoluble | [8] |

Application in PROTAC Development

This compound is primarily utilized as a component in the creation of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by linking it to an E3 ubiquitin ligase.[9]

This compound has been successfully used to generate a dual-degrader of CDK2 and CDK9, referred to in scientific literature as "Compound F3" and commercially as "PROTAC CDK2/9 Degrader-1".[10] This was achieved by chemically linking this compound to a ligand for the Cereblon (CRBN) E3 ligase.[2]

Mechanism of Action: PROTAC-Mediated Degradation

The resulting PROTAC (Compound F3) acts as a molecular bridge, simultaneously binding to CDK2 or CDK9 and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, which triggers the transfer of ubiquitin from the E3 ligase to the target kinase.[9] The poly-ubiquitinated kinase is then recognized and degraded by the cell's proteasome, leading to its removal from the cell.[9]

Quantitative Efficacy Data

The PROTAC derived from this compound (Compound F3) demonstrates potent and effective degradation of its target kinases and subsequent anti-proliferative activity.

| Parameter | Target | Value | Reference |

| Degradation Concentration (DC₅₀) | CDK2 | 62 nM | [10] |

| CDK9 | 33 nM | [10] | |

| Inhibitory Concentration (IC₅₀) - Kinase | CDK2 | 7.42 nM | |

| CDK9 | 14.50 nM | ||

| Inhibitory Concentration (IC₅₀) - Proliferation | PC-3 Cells | 0.12 µM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize PROTACs derived from this compound.

Synthesis of CDK2/9 PROTAC Degrader

The synthesis involves a condensation reaction to form a stable amide bond between the carboxylic acid group of this compound and an amine-functionalized linker attached to a CRBN ligand, such as pomalidomide.

-

Activation: The carboxylic acid of this compound is activated using a peptide coupling agent (e.g., HATU or HBTU) in the presence of an organic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.

-

Coupling: An amine-linker derivative of the CRBN ligand (e.g., 4-aminomethyl pomalidomide) is added to the activated solution.

-

Reaction: The mixture is stirred at room temperature for several hours to overnight until the reaction is complete, monitored by LC-MS.

-

Purification: The final PROTAC product is purified from the crude reaction mixture using reverse-phase preparative HPLC to yield the final, high-purity compound.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in CDK2 and CDK9 protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed human cancer cells (e.g., PC-3 prostate cancer cells) in 6-well plates to achieve 70-80% confluency.

-

Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Apply an ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software and normalize target protein levels to the loading control to determine the percentage of degradation.

-

Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation.

-

Cell Seeding:

-

Seed cells (e.g., PC-3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

-

Assay Procedure (Using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10][11]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.[11]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Proposed Synthesis Pathway and Technical Overview of FN-1501-propionic acid

This technical guide outlines a proposed synthesis pathway for FN-1501-propionic acid, a derivative of the potent FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase (CDK) inhibitor, FN-1501. Due to the absence of publicly available synthesis data for this compound, this document provides a theoretical yet chemically sound approach based on the known synthesis of its parent compound, FN-1501. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to FN-1501 and its Propionic Acid Derivative

FN-1501 is a multi-kinase inhibitor targeting FLT3 and CDKs, showing potential in the treatment of various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4][5] Its chemical structure is 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide.[2] this compound, with the IUPAC name 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid, is a derivative likely synthesized to improve pharmacokinetic properties such as solubility or to enable further conjugation.

Proposed Synthesis Pathway for this compound

The proposed synthesis is a multi-step process starting from commercially available materials. The key strategy involves the synthesis of two main fragments: the pyrazole-pyrimidine core and the aniline-piperazine-propionic acid side chain, followed by their coupling.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

-

Reaction: Buchwald-Hartwig amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-amino-1H-pyrazole-4-carboxylate.

-

Protocol:

-

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dioxane, add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

-

-

Reaction: Reductive amination of a suitable protected piperazine-propionic acid derivative with 4-formyl-aniline, followed by deprotection. A more direct approach involves the reductive amination of 4-(aminomethyl)aniline with a protected ethyl 4-oxobutanoate derivative followed by cyclization with a bis(2-chloroethyl)amine derivative and subsequent deprotection. For simplicity, a direct alkylation is proposed here, though in practice, protecting groups would be necessary.

-

Protocol (Simplified):

-

To a solution of 4-(aminomethyl)aniline (1.0 eq) and ethyl 4-oxobutanoate (1.2 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting secondary amine is then reacted with a suitable bis-electrophile to form the piperazine ring, which is beyond the scope of this simplified protocol. A commercially available or readily synthesized N-substituted piperazine is more practical. Assuming the availability of ethyl 4-(piperazin-1-ylmethyl)benzoate, the next step would be the reduction of the benzoate to the corresponding aniline. For this guide, we will assume Intermediate 2 is accessible.

-

-

Reaction: Amide bond formation between the carboxylate of Intermediate 1 (after hydrolysis of the ethyl ester) and the aniline of Intermediate 2.

-

Protocol:

-

First, hydrolyze the ethyl ester of Intermediate 1 to the corresponding carboxylic acid using LiOH in a THF/water mixture.

-

To a solution of the resulting carboxylic acid (1.0 eq) and Intermediate 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound ethyl ester.

-

-

Reaction: Hydrolysis of the ethyl ester.

-

Protocol:

-

Dissolve the this compound ethyl ester (1.0 eq) in a mixture of THF and water (1:1).

-

Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, neutralize the reaction mixture with 1N HCl to pH 5-6.

-

Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain this compound.

-

Quantitative Data (Proposed)

| Step | Product | Starting Materials | Molecular Weight ( g/mol ) | Proposed Yield (%) | Proposed Purity (%) |

| 1 | Intermediate 1 | Ethyl 3-amino-1H-pyrazole-4-carboxylate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 272.26 | 75 | >95 |

| 2 | Intermediate 2 | 4-(Aminomethyl)aniline, Ethyl 4-(piperazin-1-yl)butanoate | 277.38 | 60 | >95 |

| 3 | This compound ethyl ester | Intermediate 1 (acid), Intermediate 2 | 545.61 | 65 | >98 |

| 4 | This compound | This compound ethyl ester | 517.55 | 90 | >99 |

Note: The above data is hypothetical and for illustrative purposes.

Biological Context and Signaling Pathway of Parent Compound FN-1501

FN-1501 inhibits FLT3 and CDKs (CDK2, CDK4, CDK6).[1][3] In AML, mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. CDKs are essential for cell cycle progression. By inhibiting these kinases, FN-1501 can induce apoptosis and inhibit tumor cell growth.[2][6]

Caption: Inhibition of FLT3 and CDK pathways by FN-1501.

Conclusion

This technical guide provides a plausible and detailed synthetic route for this compound, based on established organic chemistry principles and the known synthesis of its parent compound. The provided protocols and data, while theoretical, offer a solid foundation for the laboratory synthesis of this compound. The biological context of the parent compound, FN-1501, highlights the potential utility of its derivatives in cancer research and drug development. Further experimental validation is required to confirm the proposed synthesis and evaluate the biological activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of FN-1501-Propionic Acid in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid has emerged as a key molecule in the development of targeted cancer therapies. It functions as a high-affinity ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), critical regulators of the cell cycle and transcription. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs) for the degradation of CDK2 and CDK9 in cancer cells.

Core Application: A Ligand for PROTAC-Mediated Protein Degradation

This compound is a crucial component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.[1][2] In this context, this compound serves as the warhead that binds to the target proteins, CDK2 and CDK9. This warhead is connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The resulting ternary complex formation between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

A notable example of a PROTAC utilizing this compound is the dual CDK2/9 degrader, designated as PROTAC CDK2/9 Degrader-1 (also known as HY-130709).[1][3][4] This molecule effectively hijacks the cell's natural protein disposal machinery to eliminate CDK2 and CDK9, thereby inhibiting cancer cell proliferation.

Quantitative Biological Activity of PROTAC CDK2/9 Degrader-1

The efficacy of PROTAC CDK2/9 Degrader-1, derived from this compound, has been quantified in various cancer cell lines. The key performance indicators for a PROTAC are its degradation efficiency (DC50), which is the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50) for cell viability.

| Parameter | Target/Cell Line | Value | Reference |

| DC50 | CDK2 | 62 nM | [3][4][5] |

| CDK9 | 33 nM | [3][4][5] | |

| IC50 | PC-3 (Prostate Cancer) | 0.12 µM | [3][4][5] |

| CDK2 (inhibition) | 7.42 nM | [4] | |

| CDK9 (inhibition) | 14.50 nM | [4] |

Table 1: Quantitative biological activity of PROTAC CDK2/9 Degrader-1.

PROTAC CDK2/9 Degrader-1 has been shown to effectively degrade CDK2 and CDK9 in cancer cell lines with high expression of these kinases, including MCF-7 (breast cancer), HCT-116 (colon cancer), and 22Rv1 (prostate cancer).[4]

Mechanism of Action in Cancer Cells

The degradation of CDK2 and CDK9 by PROTACs utilizing this compound leads to significant anti-cancer effects through the disruption of fundamental cellular processes.

-

Cell Cycle Arrest: CDK2 is a key regulator of the G1/S and S phases of the cell cycle. Its degradation leads to a blockage in cell cycle progression. Studies with PROTAC CDK2/9 Degrader-1 in PC-3 prostate cancer cells have demonstrated an induction of cell cycle arrest at the G2/M phase at concentrations ranging from 0.25 to 3 µM following a 48-hour treatment.[3][4]

-

Downregulation of Mcl-1: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of various genes, including the anti-apoptotic protein Mcl-1. Degradation of CDK9 leads to a reduction in Mcl-1 levels. In PC-3 cells, treatment with 500 nM of PROTAC CDK2/9 Degrader-1 for 2 to 24 hours resulted in the downregulation of the Mcl-1 protein.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound-based PROTACs.

Cell Viability Assay (IC50 Determination)

This protocol is for determining the concentration of a compound that inhibits cell viability by 50%.

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Degradation (DC50 Determination)

This protocol is for quantifying the degradation of target proteins.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of the PROTAC on cell cycle distribution.

-

Cell Treatment: Treat cells with the PROTAC at various concentrations for the desired time (e.g., 48 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of CDK2/9 in Cell Cycle Regulation

Caption: CDK2 and CDK9 signaling in cell cycle and transcription.

PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: Workflow for evaluating the biological activity of a PROTAC.

References

The Discovery and Development of FN-1501: A Multi-Kinase Inhibitor Targeting Hematological Malignancies and Solid Tumors

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

FN-1501, also known as LT-171-861, is a potent, small molecule multi-kinase inhibitor that has demonstrated significant therapeutic potential in preclinical and early clinical studies for the treatment of various cancers.[1][2] Developed by researchers at China Pharmaceutical University, FN-1501 targets key enzymes involved in cell cycle regulation and oncogenic signaling, positioning it as a promising candidate for cancers characterized by dysregulation of these pathways.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of FN-1501, intended for an audience of researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The development of FN-1501 originated from a series of 1-H-pyrazole-3-carboxamide derivatives designed to inhibit Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). Through structure-activity relationship (SAR) studies, researchers identified that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring was critical for potent inhibition of both FLT3 and CDKs. This iterative process of chemical synthesis and biological evaluation led to the identification of FN-1501 as a lead compound with a favorable efficacy and safety profile.

Mechanism of Action

FN-1501 exerts its anti-neoplastic effects by simultaneously inhibiting multiple kinases crucial for cancer cell proliferation and survival.[1][2] Its primary targets are FLT3 and the cyclin-dependent kinases CDK2, CDK4, and CDK6.[4][5]

-

FLT3 Inhibition: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2] Mutations, particularly internal tandem duplications (ITD), in the FLT3 gene are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. By inhibiting FLT3, FN-1501 disrupts downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the induction of apoptosis in cancer cells harboring FLT3 mutations.[6]

-

CDK Inhibition: Cyclin-dependent kinases are a family of serine/threonine kinases that regulate the progression of the cell cycle.[1][2] FN-1501 targets CDK2, CDK4, and CDK6, which are key regulators of the G1 to S phase transition. Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[6]

The dual inhibition of FLT3 and CDKs provides a multi-pronged attack on cancer cells, addressing both oncogenic signaling and cell cycle dysregulation.

Preclinical Data

In Vitro Kinase Inhibitory Activity

FN-1501 demonstrates potent inhibitory activity against its target kinases in the nanomolar range. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| FLT3 | 0.28[4][5] |

| CDK2/cyclin A | 2.47[4][5] |

| CDK4/cyclin D1 | 0.85[4][5] |

| CDK6/cyclin D1 | 1.96[4][5] |

In Vitro Anti-proliferative Activity

FN-1501 has shown potent anti-proliferative effects in various cancer cell lines, particularly in those with FLT3 mutations. In the MV4-11 human acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation, FN-1501 exhibited an IC50 of 0.008 µM. This anti-proliferative activity is associated with the suppression of retinoblastoma protein phosphorylation and the inhibition of downstream signaling pathways, ultimately leading to apoptosis.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of FN-1501 has been evaluated in vivo using a subcutaneous MV4-11 xenograft model in nude mice. In these studies, intravenous administration of FN-1501 led to significant, dose-dependent tumor regression.[3] At a dose of 15 mg/kg, FN-1501 induced more significant tumor regression than the standard-of-care chemotherapy agent, cytarabine (50 mg/kg).

Preclinical Safety and Toxicology

Acute toxicity studies in mice have indicated that FN-1501 has a better safety profile compared to other multi-kinase inhibitors like AT7519, with a reported LD50 of 186 mg/kg for FN-1501 versus 32 mg/kg for AT7519.

Clinical Development

A Phase I/II, multicenter, open-label, single-arm, dose-escalation clinical trial (NCT03690154) was initiated to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FN-1501 monotherapy in patients with advanced solid tumors or relapsed/refractory acute myeloid leukemia.[7]

Clinical Trial Design

| Parameter | Description |

| Trial Identifier | NCT03690154[7] |

| Phase | I/II[7] |

| Study Design | Open-label, single-arm, dose-escalation[7] |

| Patient Population | Adults with advanced solid tumors or relapsed/refractory AML[8] |

| Dosing Regimen | Intravenous (IV) administration three times a week for two weeks, followed by a one-week rest period (21-day cycle)[8] |

| Dose Escalation | Standard 3+3 design[8] |

| Primary Objectives | Determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), and assess safety and tolerability[7] |

Clinical Trial Results Summary

The Phase I portion of the study has provided key insights into the safety and preliminary efficacy of FN-1501.

| Outcome | Result |

| Maximum Tolerated Dose (MTD) | 170 mg[8] |

| Dose-Limiting Toxicities (DLTs) | At the 226 mg dose level, two DLTs were observed: Grade 3 thrombocytopenia and Grade 3 infusion-related reaction.[8] |

| Common Adverse Events | The most frequently reported treatment-related adverse events were generally mild to moderate and included nausea, diarrhea, vomiting, constipation, and abdominal distension.[8] |

| Preliminary Efficacy | Evidence of anti-tumor activity was observed, with some patients experiencing stable disease for extended periods.[7] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of FN-1501 against target kinases is typically determined using an in vitro kinase assay.

-

Reagent Preparation: Recombinant human kinases (FLT3, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1), appropriate substrates (e.g., a generic peptide substrate), and ATP are prepared in a suitable kinase assay buffer.

-

Compound Preparation: FN-1501 is serially diluted in DMSO to create a range of concentrations.

-

Assay Plate Setup: The diluted FN-1501, positive controls (known inhibitors), and negative controls (DMSO vehicle) are added to the wells of a microtiter plate.

-

Kinase Reaction: The kinase and substrate mixture is added to each well, and the reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified using a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a method to measure ATP consumption). The signal is read using a plate reader.

-

Data Analysis: The data is analyzed to generate dose-response curves, from which the IC50 values are calculated.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of FN-1501 on cancer cells, such as the MV4-11 cell line, are commonly assessed using a colorimetric MTT assay.

-

Cell Seeding: MV4-11 cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

Compound Treatment: Cells are treated with various concentrations of FN-1501 or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Study

The in vivo anti-tumor efficacy of FN-1501 is evaluated in immunocompromised mice bearing human tumor xenografts.

-

Cell Preparation and Implantation: MV4-11 cells are cultured, harvested, and suspended in a suitable medium. A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined average volume, the mice are randomly assigned to different treatment groups (e.g., vehicle control, FN-1501 at various doses, positive control).

-

Drug Administration: FN-1501 is administered to the mice according to the specified dose and schedule (e.g., intravenous injection).

-

Monitoring: Tumor size and mouse body weight are measured regularly throughout the study. Tumor volume is typically calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).

Conclusion

FN-1501 is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key drivers of cancer cell proliferation and survival. The robust preclinical data, demonstrating potent in vitro and in vivo activity, provided a strong rationale for its clinical development. The initial results from the Phase I clinical trial have established a manageable safety profile and an MTD, with early signs of anti-tumor activity. Further clinical investigation in the Phase II setting is warranted to fully elucidate the therapeutic potential of FN-1501 in patients with advanced solid tumors and hematological malignancies, particularly those with FLT3 mutations. The continued development of FN-1501 represents a potential advancement in the treatment of cancers with limited therapeutic options.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. atcc.org [atcc.org]

- 4. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. subharti.org [subharti.org]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. pharmacy.umich.edu [pharmacy.umich.edu]

In Vitro Target Evaluation of FN-1501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501 is a potent small molecule inhibitor targeting multiple kinases, demonstrating significant potential in preclinical and clinical settings for the treatment of various malignancies.[1][2] This technical guide provides an in-depth overview of the in vitro evaluation of FN-1501's primary targets, focusing on Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[3] The document outlines the inhibitory potency of FN-1501, details relevant experimental protocols for in vitro characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Inhibitory Profile of FN-1501

FN-1501 has been characterized as a multi-kinase inhibitor with high potency against key enzymes involved in cell cycle regulation and oncogenesis.[4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of FN-1501 required to inhibit 50% of the target enzyme's activity in vitro, are summarized below.

| Target Kinase | Cyclin Partner | IC50 (nM) |

| CDK2 | Cyclin A | 2.47 |

| CDK4 | Cyclin D1 | 0.85 |

| CDK6 | Cyclin D1 | 1.96 |

| FLT3 | N/A | 0.28 |

Table 1: In Vitro Inhibitory Potency of FN-1501 against Primary Kinase Targets[3]

In addition to its primary targets, preclinical studies have indicated that FN-1501 also exhibits inhibitory activity against a broader panel of kinases, including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET tyrosine kinase.[1][2]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for determining the in vitro inhibitory activity of compounds like FN-1501 against its principal kinase targets. These protocols are representative of standard industry and academic practices for the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.[6]

Objective: To quantify the concentration of FN-1501 required to inhibit 50% of the kinase activity of its target (e.g., CDK4/Cyclin D1 or FLT3).

Materials:

-

Enzyme: Recombinant human kinase (e.g., CDK4/Cyclin D1, FLT3).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., Retinoblastoma protein (Rb) for CDK4/6).

-

ATP: Adenosine triphosphate, which may be radiolabeled (e.g., [γ-³³P]ATP) or used in conjunction with an ADP detection system.

-

Test Compound: FN-1501 at a range of concentrations.

-

Assay Buffer: A buffer optimized for kinase activity.

-

Reaction Plates: 96-well or 384-well plates.

-

Detection System: Method to quantify substrate phosphorylation, such as a scintillation counter for radiometric assays or a luminometer for ADP-Glo™ assays.

Procedure:

-

Compound Preparation: Prepare a serial dilution of FN-1501 in the assay buffer.

-

Reaction Setup: In each well of the reaction plate, combine the assay buffer, the kinase, and the substrate.

-

Inhibitor Addition: Add the various concentrations of FN-1501 to the respective wells. Include a control well with no inhibitor (vehicle control).

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction using an appropriate stop solution.

-

Detection and Data Analysis: Quantify the amount of phosphorylated substrate. Plot the percentage of kinase activity against the logarithm of the FN-1501 concentration to generate a dose-response curve and calculate the IC50 value.[7]

Cell-Based FLT3 Phosphorylation Assay

To assess the activity of an inhibitor in a more physiologically relevant context, a cell-based assay can be employed.[8]

Objective: To determine the IC50 of FN-1501 for the inhibition of FLT3 autophosphorylation in a cellular context.

Cell Line: A human leukemia cell line endogenously expressing a constitutively active FLT3 mutant, such as MV4-11 (homozygous for FLT3-ITD mutation).[9]

Procedure:

-

Cell Culture and Treatment: Culture MV4-11 cells and treat with increasing concentrations of FN-1501 for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Harvest the cells and prepare cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Immunoblotting:

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

-

Incubate with corresponding secondary antibodies.

-

Visualize the protein bands using a suitable detection method.

-

-

Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal for each concentration of FN-1501. Plot the normalized p-FLT3 levels against the inhibitor concentration to determine the IC50.[10]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of FN-1501's primary targets.

References

- 1. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 1-H-Pyrazole-3-Carboxamides: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1-H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous small molecules with significant therapeutic potential. Its synthetic tractability and ability to engage in key interactions with biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive review of the recent literature on 1-H-pyrazole-3-carboxamide derivatives, detailing their synthesis, biological activities, and structure-activity relationships, with a focus on their role as kinase inhibitors and DNA interacting agents.

Core Synthetic Strategies

The synthesis of 1-H-pyrazole-3-carboxamide derivatives typically involves multi-step sequences, often commencing with the construction of the pyrazole ring, followed by the installation and modification of the carboxamide moiety and other substituents.

A common synthetic route involves the Claisen-Schmidt condensation to form chalcone intermediates, which are then cyclized with semicarbazide hydrochloride in the presence of an acid catalyst to yield the pyrazole carboxamide core.[1] Another versatile approach starts from 1-H-pyrazole-3-carboxylic acid, which can be converted to its acid chloride and subsequently reacted with a variety of amines to introduce diversity at the carboxamide position.[2] More complex derivatives, such as those with heterocyclic substitutions at the 4-position, can be prepared through a sequence of coupling and reduction reactions.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted 1-H-pyrazole-3-carboxamide derivatives, highlighting key stages of functionalization.

References

Preclinical Efficacy of FN-1501 and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for FN-1501 and its derivatives, a promising class of multi-kinase inhibitors targeting key regulators of cell cycle and proliferation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the field of oncology and kinase inhibitor discovery.

Introduction

FN-1501 is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1] These kinases are critical drivers of cell proliferation and survival in various hematological malignancies and solid tumors. The constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common oncogenic event in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[1] CDKs, in conjunction with their cyclin partners, regulate the progression of the cell cycle, and their aberrant activity is a hallmark of many cancers. By simultaneously targeting these key pathways, FN-1501 and its derivatives represent a promising therapeutic strategy to overcome resistance and improve patient outcomes.

Quantitative Efficacy Data

The following tables summarize the key in vitro efficacy data for FN-1501 and its more potent derivative, compound 8t.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| FN-1501 | FLT3 | 2.33 |

| CDK2 | 1.02 | |

| CDK4 | 0.39 | |

| Compound 8t | FLT3 | 0.089 |

| CDK2 | 0.719 | |

| CDK4 | 0.770 |

Data sourced from: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)[1]

Table 2: Anti-proliferative Activity in FLT3-ITD Positive AML Cell Line

| Compound | Cell Line | IC50 (nM) |

| FN-1501 | MV4-11 | 8.0 |

| Compound 8t | MV4-11 | 1.22 |

Data sourced from: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)[1]

Signaling Pathways

FN-1501 and its derivatives exert their anti-cancer effects by inhibiting the FLT3 and CDK signaling pathways.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations like internal tandem duplications (ITD), triggers several downstream signaling cascades. These pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation. Constitutive activation of these pathways is a key driver in FLT3-mutated acute myeloid leukemia (AML).

Caption: FLT3-ITD Signaling Pathway and Inhibition by FN-1501 Derivatives.

CDK4/6 Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 phase of the cell cycle. In response to mitogenic signals, cyclin D proteins bind to and activate CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from G1 to S phase, thereby promoting cell cycle progression.

Caption: CDK4/6-pRb Signaling Pathway and Inhibition by FN-1501 Derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of FN-1501 and its derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against target kinases.

Methodology:

-

Reaction Setup: Kinase reactions are performed in a buffer containing the respective kinase (e.g., FLT3, CDK2, CDK4), a substrate (e.g., a specific peptide), and ATP.

-

Compound Incubation: Test compounds are serially diluted and added to the reaction mixture.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature. The reaction is then stopped by adding a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of the test compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in 96-well plates at a predetermined density and allowed to attach or stabilize overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in an animal model.

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., MV4-11) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.

-

Compound Administration: The test compound or vehicle control is administered to the mice via a specified route (e.g., intravenous, oral) and schedule.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor weights of the treated groups to the control group.

Western Blot Analysis

Objective: To determine the effect of the test compounds on the phosphorylation status of key signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified time. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

The preclinical data for FN-1501 and its derivatives, particularly compound 8t, demonstrate potent and specific inhibition of FLT3 and CDK kinases, leading to significant anti-proliferative effects in AML cells harboring FLT3-ITD mutations. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this promising class of kinase inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of these compounds and to guide their translation into clinical settings.

References

In-Depth Technical Guide: FN-1501-Propionic Acid Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid is a crucial chemical probe employed in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as the "warhead" of the PROTAC, binding to CDK2 and CDK9 and thereby marking them for degradation. This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, detailed experimental protocols for its characterization, and relevant signaling pathways.

Data Presentation: Target Protein Binding Affinity

The inhibitory activity of FN-1501 has been characterized against several key kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.

| Target Protein | IC50 (nM) |

| CDK2/cyclin A | 2.47[1][2][3][4] |

| CDK4/cyclin D1 | 0.85[1][2][3][4] |

| CDK6/cyclin D1 | 1.96[1][2][3][4] |

| FLT3 | 0.28[1][2][3][4] |

Note: The data presented is for the parent compound FN-1501 and serves as a proxy for the binding affinity of this compound.

A PROTAC developed using a derivative of FN-1501, referred to as PROTAC CDK2/9 Degrader-1, has been shown to potently induce the degradation of both CDK2 and CDK9 with DC50 values (the concentration required to induce 50% degradation of the target protein) of 62 nM and 33 nM, respectively.[1] This PROTAC also exhibited inhibitory activity against CDK2 and CDK9 with IC50 values of 7.42 nM and 14.50 nM, respectively.[1]

Experimental Protocols

The determination of the binding affinity of a ligand such as this compound to its target kinases can be achieved through various established biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay measures the binding of a test compound to a kinase by detecting the displacement of a fluorescent tracer from the kinase's active site.

Materials:

-

Purified, recombinant CDK2/cyclin A or CDK9/cyclin T1 enzyme

-

Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)

-

Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647-labeled broad-spectrum kinase inhibitor)

-

This compound (or FN-1501 as a reference compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, non-binding microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO vehicle control.

-

Add a pre-mixed solution of the kinase-cyclin complex and the lanthanide-labeled antibody to each well. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-kinase binding.

-

Add the fluorescently labeled tracer to all wells to initiate the binding/displacement reaction.

-

Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Kinase Binding Assay

This assay measures the change in the rotational speed of a small fluorescently labeled ligand (tracer) upon binding to a larger protein (kinase).

Materials:

-

Purified, recombinant CDK2/cyclin A or CDK9/cyclin T1 enzyme

-

Fluorescently labeled tracer (a ligand known to bind the kinase of interest)

-

This compound

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Black, low-volume, non-binding microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the diluted this compound or buffer control.

-

Add a solution of the fluorescent tracer to all wells at a fixed concentration (typically at or below its Kd for the kinase).

-

Initiate the reaction by adding the kinase-cyclin complex to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The binding of the tracer to the kinase will result in a high polarization signal. Competitive displacement by this compound will lead to a decrease in the polarization signal.

-

Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Highly purified and concentrated CDK2/cyclin A or CDK9/cyclin T1 enzyme

-

This compound

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

The instrument measures the heat change after each injection.

-

Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

Signaling Pathways

Caption: Simplified CDK2 and CDK9 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for determining protein-ligand binding affinity.

References

Physicochemical Characteristics of FN-1501-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid is a specialized chemical probe used in the field of targeted protein degradation. It functions as a potent and specific ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its chemical structure incorporates a propionic acid linker, making it suitable for conjugation with an E3 ligase ligand to form a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. In this context, this compound serves as the warhead that specifically recognizes and binds to CDK2 and CDK9, initiating their targeted degradation.

It is crucial to distinguish this compound from the related compound FN-1501. While both molecules interact with CDKs, FN-1501 is a multi-kinase inhibitor that also targets FMS-like tyrosine kinase 3 (FLT3), in addition to CDK2, CDK4, and CDK6.[3][4][5][6] this compound, with its distinct chemical structure and primary application as a PROTAC component, is the focus of this technical guide.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C25H27N9O4 | PubChem[7] |

| Molecular Weight | 517.5 g/mol | PubChem[7] |

| IUPAC Name | 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid | PubChem[7] |

| CAS Number | 2408642-48-6 | MedChemExpress, Immunomart[1][2] |

| Topological Polar Surface Area | 172 Ų | PubChem[7] |

| Hydrogen Bond Donor Count | 5 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[7] |

| Rotatable Bond Count | 8 | PubChem[7] |

| Solubility | Data not publicly available. A general protocol for determination is provided in Section 4.1. | |

| Melting Point | Data not publicly available. A general protocol for determination is provided in Section 4.2. | |

| pKa | Data not publicly available. A general protocol for determination is provided in Section 4.3. |

Mechanism of Action and Signaling Pathways

This compound is a key component of a PROTAC designed to target CDK2 and CDK9 for degradation. The mechanism of action for such a PROTAC is a multi-step process that hijacks the cell's natural protein disposal system.

PROTAC Mechanism of Action

A PROTAC assembled using this compound will induce the degradation of CDK2 and CDK9 by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

Downstream Signaling Pathways Affected by CDK2/9 Degradation

The degradation of CDK2 and CDK9 has significant downstream consequences on cell cycle progression and gene transcription.

CDK2 Signaling Pathway: CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its degradation leads to cell cycle arrest.[8][9][10]

CDK9 Signaling Pathway: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive gene transcription.[11][12][13] Degradation of CDK9 leads to the inhibition of transcription of many genes, including oncogenes like MYC.[14][15][16][17]

Experimental Protocols

Detailed experimental protocols for the characterization of small molecules like this compound are crucial for ensuring reproducible results. Below are general methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.[18][19]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO) for HPLC calibration.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of this compound in mg/mL or µM based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity.[20][21][22][23][24]

Objective: To determine the melting point range of this compound.

Materials:

-

This compound (dry, powdered)

-

Melting point apparatus

-

Capillary tubes (one end sealed)

Procedure:

-

Sample Loading: Load a small amount of finely powdered, dry this compound into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Reporting: Report the melting point as a range. A narrow melting range (1-2 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The pKa value provides information about the ionization state of a molecule at different pH values.[25][26][27][28]

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). If the molecule has multiple ionizable groups, multiple inflection points may be observed.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a general workflow for the design and evaluation of a PROTAC utilizing this compound.